
4,6-Dichloropyrimidine-5-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out at elevated temperatures (80-85°C) for several hours . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate, followed by treatment with thionyl chloride (SOCl2) .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as reaction, filtration, washing, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrimidine-5-carbonitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, thiols, or alkoxides.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form imines or oximes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-chloropyrimidine-5-carbonitrile or 4,6-diaminopyrimidine-5-carbonitrile can be formed.
Reduction Products: Reduction of the nitrile group yields 4,6-dichloropyrimidine-5-amine.
Condensation Products: Condensation with aldehydes or ketones forms corresponding imines or oximes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 173.99 g/mol
- CAS Number : 5305-45-3
The compound features a pyrimidine ring substituted with two chlorine atoms and a cyano group, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
4,6-Dichloropyrimidine-5-carbonitrile serves as an important pharmaceutical intermediate. Its derivatives are utilized in the synthesis of various drugs, particularly those targeting specific enzymes and receptors. Notable applications include:
- Enzyme Inhibitors : The compound has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
- Receptor Antagonists : It is a precursor for synthesizing RUP3 receptor antagonists and PI3K kinase inhibitors, which have implications in cancer treatment.
The biological activities of this compound include:
- Antitumor Activity : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines by inhibiting the CDK6/cyclin D3 pathway.
- Anti-inflammatory Effects : Compounds derived from this compound showed selective inhibition of COX-2 enzymes, indicating potential for managing inflammatory conditions.
Agrochemicals
Research indicates that this compound exhibits herbicidal properties comparable to established herbicides like dichlobenil. It effectively controls weeds such as large crabgrass and common purslane at an application rate of 10 kg/ha.
Case Studies
Case Study | Focus | Key Findings |
---|---|---|
Antitumor Activity | Breast Cancer | Significant reduction in MCF-7 cell viability linked to CDK6/cyclin D3 pathway inhibition. |
Anti-inflammatory Mechanism | COX Enzyme Inhibition | IC50 values as low as 0.04 μmol against COX-2 indicate promising therapeutic profiles. |
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antitumor | Inhibition of CDK6/cyclin D3 pathway | Significant reduction in MCF-7 cell viability |
Anti-inflammatory | COX enzyme inhibition | IC50 values as low as 0.04 μmol against COX-2 |
Enzyme inhibition | Interaction with cytochrome P450 | Alters drug metabolism and pharmacokinetics |
Mechanism of Action
The mechanism of action of 4,6-dichloropyrimidine-5-carbonitrile is primarily based on its ability to interact with specific molecular targets. For example, as a precursor to PI3K kinase inhibitors, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Similarly, as a precursor to receptor antagonists, it binds to the receptor, blocking its interaction with natural ligands .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,6-Dichloropyrimidine-5-carbonitrile
- Molecular Formula : C₅HCl₂N₃
- Molecular Weight : 173.99 g/mol
- CAS Number : 5305-45-3 .
Comparative Analysis with Structurally Similar Compounds
Dichloropyrimidine Derivatives with Varied Substituents
Biological Activity
4,6-Dichloropyrimidine-5-carbonitrile (C5HCl2N3) is an organic compound recognized for its significant biological activities and its role as a pharmaceutical intermediate. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its applications in drug development and therapeutic interventions.
- Molecular Formula : C5HCl2N3
- Molecular Weight : 173.99 g/mol
- CAS Number : 5305-45-3
This compound exhibits a range of biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. It has been shown to inhibit these enzymes, thereby affecting the metabolism of various drugs and influencing pharmacokinetics .
- Signal Transduction Pathways : It influences key cellular pathways such as the MAPK/ERK signaling pathway, impacting cell growth, differentiation, and apoptosis .
- Gene Expression Modulation : The compound alters gene expression related to cell cycle regulation and apoptosis, affecting cellular proliferation and survival .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antitumor Activity
Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated that specific derivatives exhibit significant inhibitory effects on breast cancer cell lines (e.g., MCF-7) with IC50 values comparable to established drugs like Abemaciclib .
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties. In vitro assays have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The IC50 values for these compounds against COX-2 were reported to be as low as 0.04 μmol, indicating strong anti-inflammatory potential .
3. Enzyme Inhibition
This compound acts as an enzyme inhibitor in various biochemical pathways. It has been utilized in studies focusing on enzyme inhibition for therapeutic purposes, particularly in developing inhibitors targeting specific kinases involved in cancer progression .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study examining the effects of this compound on breast cancer cell lines, it was found that treatment with specific derivatives resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of the CDK6/cyclin D3 pathway .
Case Study 2: Anti-inflammatory Mechanism
A study evaluating the anti-inflammatory effects of pyrimidine derivatives showed that compounds derived from this compound effectively inhibited COX enzymes. The selectivity index against COX-2 compared to COX-1 indicated a promising therapeutic profile for managing inflammatory conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and blood-brain barrier permeability due to its lipophilic nature . These properties enhance its potential as a therapeutic agent.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antitumor | Inhibition of CDK6/cyclin D3 pathway | Significant reduction in MCF-7 cell viability |
Anti-inflammatory | COX enzyme inhibition | IC50 values as low as 0.04 μmol against COX-2 |
Enzyme inhibition | Interaction with cytochrome P450 | Alters drug metabolism and pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a scalable and safe synthesis route for 4,6-dichloropyrimidine-5-carbonitrile?
Methodological Answer: A robust synthesis involves optimizing reaction steps for intermediates that are stable under normal storage conditions. For example, Zhang et al. (2018) developed a scalable process emphasizing safety evaluations (e.g., thermal stability via differential scanning calorimetry) and minimized hazardous byproducts. Key steps include controlled chlorination and nitrile group introduction under inert atmospheres to prevent decomposition .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer: High-performance liquid chromatography (HPLC) is used to assess purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For instance, H NMR in DMSO-d₆ resolves aromatic protons at δ 8.2–8.5 ppm, and MS (ESI+) shows a molecular ion peak at m/z 188.0 [M+H]⁺ .
Q. What are common applications of this compound in medicinal chemistry?
Methodological Answer: The compound serves as a versatile intermediate for synthesizing pyrimidine derivatives. For example, Clark et al. (1993) used it to prepare thieno[2,3-d]pyrimidines via Suzuki-Miyaura coupling, demonstrating its utility in constructing fused heterocycles with potential biological activity .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions at the 4- and 6-positions of this compound?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors. The 4-position is more reactive toward bulky nucleophiles (e.g., piperidine) due to reduced steric hindrance, while the 6-position favors smaller nucleophiles (e.g., ammonia). Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) further modulate selectivity, as shown in kinetic studies .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO energy of the 4-position (-1.8 eV) is lower than the 6-position (-1.5 eV), indicating higher electrophilicity at C4. This aligns with experimental observations in palladium-catalyzed couplings .
Q. What strategies reconcile discrepancies in reported yields for this compound derivatives?
Methodological Answer: Contradictions arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and moisture sensitivity. For example, Shaquiquzzaman et al. (2012) achieved 85% yield for anticonvulsant derivatives using anhydrous conditions, compared to 65% in non-optimized protocols. Systematic solvent screening (e.g., acetonitrile vs. ethanol) improves reproducibility .
Q. How does the electronic nature of substituents affect the antimicrobial activity of this compound derivatives?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial potency by increasing membrane permeability. Alam et al. (2012) demonstrated that 5-nitro derivatives exhibit MIC values of 2 µg/mL against E. coli, whereas 5-methyl analogs show reduced activity (MIC = 16 µg/mL), linked to Hammett σ constants .
Q. What safety protocols are critical for handling this compound in large-scale reactions?
Methodological Answer: Thermal hazard assessments (e.g., accelerating rate calorimetry) are mandatory to detect exothermic decomposition (>150°C). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is essential. Waste must be neutralized with 10% sodium bicarbonate before disposal, as per protocols in Zhang et al. (2018) .
Q. Data Analysis and Optimization
Q. How are reaction kinetics analyzed to optimize the synthesis of this compound?
Methodological Answer: Pseudo-first-order kinetics models determine rate constants (k) for chlorination steps. For example, Arrhenius plots (ln k vs. 1/T) reveal an activation energy of 45 kJ/mol, indicating temperature-sensitive steps. Real-time monitoring via FT-IR tracks nitrile group formation (C≡N stretch at 2230 cm⁻¹) to identify bottlenecks .
Q. What statistical methods validate the reproducibility of biological assays for derivatives of this compound?
Methodological Answer: ANOVA and Tukey’s HSD test compare IC₅₀ values across replicates. For anticonvulsant studies, p-values <0.05 confirm significance between derivative activities. Dose-response curves (log[inhibitor] vs. normalized response) with R² >0.98 ensure assay reliability .
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEBKIMUIHKZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344775 | |
Record name | 4,6-dichloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-45-3 | |
Record name | 4,6-dichloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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